molecular formula C14H21NO2 B7773107 3-(1,1-Dimethylethyl)-2-phenyloxazolidine-5-methanol CAS No. 59697-07-3

3-(1,1-Dimethylethyl)-2-phenyloxazolidine-5-methanol

Cat. No.: B7773107
CAS No.: 59697-07-3
M. Wt: 235.32 g/mol
InChI Key: JERBWURCWWHQBK-STQMWFEESA-N
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Description

3-(1,1-Dimethylethyl)-2-phenyloxazolidine-5-methanol is an organic compound that belongs to the class of oxazolidines This compound is characterized by the presence of a five-membered ring containing both nitrogen and oxygen atoms, along with a phenyl group and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Dimethylethyl)-2-phenyloxazolidine-5-methanol typically involves the reaction of a suitable amine with an aldehyde or ketone, followed by cyclization to form the oxazolidine ring. One common method involves the reaction of 2-phenylglycinol with tert-butyl isocyanide under mild conditions to yield the desired oxazolidine derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Industrial synthesis often employs automated reactors and advanced purification techniques to ensure high yield and quality.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Dimethylethyl)-2-phenyloxazolidine-5-methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxazolidine ring can be reduced to form the corresponding amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of 3-(1,1-Dimethylethyl)-2-phenyloxazolidine-5-one.

    Reduction: Formation of 3-(1,1-Dimethylethyl)-2-phenylamine.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

3-(1,1-Dimethylethyl)-2-phenyloxazolidine-5-methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1,1-Dimethylethyl)-2-phenyloxazolidine-5-methanol involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-2-oxazoline: Similar structure but lacks the tert-butyl group.

    3-(1,1-Dimethylethyl)-2-oxazolidinone: Similar structure but with a carbonyl group instead of a hydroxyl group.

    2-Phenyl-4,4-dimethyl-2-oxazoline: Similar structure but with different substituents on the oxazolidine ring.

Uniqueness

3-(1,1-Dimethylethyl)-2-phenyloxazolidine-5-methanol is unique due to the presence of both a phenyl group and a tert-butyl group, which confer distinct chemical and physical properties

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(1,1-Dimethylethyl)-2-phenyloxazolidine-5-methanol involves the reaction of 2-phenyl-2-oxazoline with tert-butylamine followed by reduction of the resulting imine with sodium borohydride and subsequent oxidation of the resulting alcohol with chromium trioxide.", "Starting Materials": [ "2-phenyl-2-oxazoline", "tert-butylamine", "sodium borohydride", "chromium trioxide" ], "Reaction": [ "Step 1: React 2-phenyl-2-oxazoline with tert-butylamine in the presence of a suitable solvent and catalyst to form the corresponding imine.", "Step 2: Reduce the imine with sodium borohydride to form the corresponding amine.", "Step 3: Oxidize the amine with chromium trioxide to form the desired alcohol product, 3-(1,1-Dimethylethyl)-2-phenyloxazolidine-5-methanol." ] }

CAS No.

59697-07-3

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

[(2S,5S)-3-tert-butyl-2-phenyl-1,3-oxazolidin-5-yl]methanol

InChI

InChI=1S/C14H21NO2/c1-14(2,3)15-9-12(10-16)17-13(15)11-7-5-4-6-8-11/h4-8,12-13,16H,9-10H2,1-3H3/t12-,13-/m0/s1

InChI Key

JERBWURCWWHQBK-STQMWFEESA-N

Isomeric SMILES

CC(C)(C)N1C[C@H](O[C@H]1C2=CC=CC=C2)CO

SMILES

CC(C)(C)N1CC(OC1C2=CC=CC=C2)CO

Canonical SMILES

CC(C)(C)N1CC(OC1C2=CC=CC=C2)CO

Origin of Product

United States

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